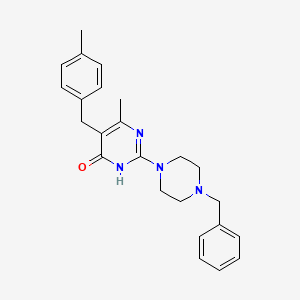
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one, also known as BRL-15572, is a selective antagonist for the dopamine D3 receptor. It was first synthesized by the pharmaceutical company AstraZeneca in the early 2000s. Since then, BRL-15572 has been the subject of much scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a selective antagonist for the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. It is thought that by blocking the D3 receptor, 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one may modulate dopamine signaling in this pathway, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, as well as to modulate the activity of other neurotransmitter systems such as glutamate and GABA. 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has also been shown to have effects on brain plasticity and neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one may have off-target effects on other receptors or neurotransmitter systems, which could complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one. One area of interest is its potential as a treatment for addiction, particularly for cocaine and nicotine addiction. Another area of interest is its effects on cognitive function, and whether it may be useful for treating cognitive deficits in disorders such as schizophrenia. Additionally, further investigation of the mechanisms underlying 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one's therapeutic effects may lead to the development of new drugs with similar or improved efficacy.
Applications De Recherche Scientifique
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an antipsychotic, antidepressant, and anti-addictive agent. 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has also been investigated as a potential treatment for Parkinson's disease, as well as for its effects on cognitive function.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-18-8-10-20(11-9-18)16-22-19(2)25-24(26-23(22)29)28-14-12-27(13-15-28)17-21-6-4-3-5-7-21/h3-11H,12-17H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJKSQJPNIRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3721573.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3721589.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)
![2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721621.png)



![2-[4-(3-methoxyphenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3721647.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B3721649.png)
![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B3721657.png)
![ethyl 4-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3721659.png)